

Pharmacokinetic and pharmacodynamic variability of Brensocatib in different species

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Brensocatib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) and pharmacodynamic (PD) variability of **Brensocatib** in different species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Brensocatib**?

A1: **Brensocatib** is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1).[1] [2] DPP1 is an enzyme essential for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[2][3] [4] This activation occurs within neutrophil precursors in the bone marrow as their granules are formed.[2][5] In inflammatory conditions like non-cystic fibrosis bronchiectasis (NCFB), overactive neutrophils release excessive amounts of these proteases, leading to lung tissue damage.[5] **Brensocatib** works by blocking DPP1, which in turn prevents the activation of these NSPs.[3][6] This leads to neutrophils that are still functional for fighting infections but are less destructive to surrounding tissues.[5]

Q2: What are the key pharmacokinetic properties of **Brensocatib** in humans?

Troubleshooting & Optimization





A2: In humans, **Brensocatib** is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of 1.0-1.4 hours after a single dose of 10 mg or 25 mg. [1] While the absolute oral bioavailability has not been formally studied in humans, mass balance studies suggest that oral absorption is greater than 80%.[1] A population pharmacokinetic model, developed from Phase I and II studies, indicated that age and renal function can have a moderate effect on **Brensocatib** exposure.[7][8] However, these effects were not deemed significant enough to require dose adjustments for age or for patients with mild to moderate renal impairment.[8]

Q3: How does the pharmacodynamic response to **Brensocatib** differ between mice and rats?

A3: Preclinical studies have revealed notable differences in the pharmacodynamic response to **Brensocatib** between mice and rats. Overall, mice exhibit a greater reduction in NSP activities compared to rats.[2][9][10] Furthermore, the specific NSP that is most significantly reduced differs between the two species. In both C57BL/6 and BALB/c mouse strains, Cathepsin G (CatG) activity was the most reduced, followed by Neutrophil Elastase (NE), and then Proteinase 3 (PR3).[2][4][9][10] Conversely, in both Sprague Dawley and Wistar rat strains, PR3 activity was the most suppressed, followed by CatG, and then NE.[2][4][9][10]

Q4: What is the recommended dosing frequency for **Brensocatib** in preclinical rodent studies?

A4: Studies in both mice and rats have shown that once-daily (QD) dosing can achieve an equivalent reduction in NSP activity compared to twice-daily (BID) dosing, provided that the total daily QD dose is 1.5 times the total daily BID dose.[2][9][10] This suggests that for maintaining a sustained pharmacodynamic effect on NSP inhibition, a higher single daily dose can be as effective as more frequent, smaller doses.

Troubleshooting Guides

Problem 1: Inconsistent Neutrophil Serine Protease (NSP) activity measurements in in-vitro assays.

- Possible Cause 1: Suboptimal neutrophil stimulation or lysis method.
 - Troubleshooting Tip: Different methods for releasing NSPs from neutrophils can yield varying results. For instance, a pellet extraction method using NP40 lysis buffer has been



shown to provide more consistent and higher recovery of active NSPs compared to methods like Triton X-100 lysis or zymosan stimulation.

- Possible Cause 2: Inaccurate quantification of NSP activity.
 - Troubleshooting Tip: Ensure the use of specific inhibitors for each NSP (e.g., a specific elastase inhibitor for NE, sivelestat for PR3, and a cathepsin G inhibitor I for CatG) to differentiate their individual activities within a sample.[2] Additionally, construct standard curves using active human NE, PR3, and CatG proteins to accurately interpolate NSP concentrations from their measured activities.[2]

Problem 2: Higher than expected variability in pharmacokinetic data within a single rodent strain.

- Possible Cause 1: Animal stress levels.
 - Troubleshooting Tip: High levels of stress in rodents can increase drug metabolism, potentially leading to reduced exposure to Brensocatib and a diminished inhibitory effect.
 [2] Certain behaviors, even if seemingly minor, can be indicative of stress. It is important to maintain a low-stress environment for the animals. However, be aware that isolating mice that display stress-related behaviors can also induce distress, as they are social animals.
 [2] Careful consideration of housing conditions and handling procedures is crucial.
- Possible Cause 2: Inconsistent oral gavage administration.
 - Troubleshooting Tip: Ensure that the oral gavage technique is consistent across all animals and all individuals performing the dosing. Improper technique can lead to variability in the amount of drug delivered to the stomach and subsequently absorbed.

Problem 3: Delayed or suboptimal pharmacodynamic effect observed in a 7-day rodent study.

- Possible Cause: Insufficient duration of dosing.
 - Troubleshooting Tip: The maximum reduction in NSP activities following Brensocatib
 administration in rodents is typically observed after approximately 7 days of continuous
 dosing.[2][4][9][10] If your study is shorter than this, you may be observing a transient
 state before the full pharmacodynamic effect is reached. Consider extending the dosing



period to at least 7 days to observe the maximal effect. The recovery of NSP activities after cessation of dosing is also nearly symmetrical to the onset of the effect.[2][4][9][10]

Data Presentation

Table 1: Summary of Brensocatib Pharmacokinetics in BALB/c Mice[2][4]

Dosing Regimen	Dose (mg/kg/day)	AUC ₀₋₂₄ h (μmol·h/L)	t½ (hours) - Morning Dose	t½ (hours) - Evening Dose
BID	0.2	0.29	1.58	0.67
BID	2	3.59	3.22	1.19
BID	20	57.32	2.47	1.88
QD	0.3	0.45	0.97	N/A
QD	3	7.04	0.83	N/A
QD	30	133.90	2.56	N/A

Table 2: Summary of **Brensocatib** Pharmacokinetics in C57BL/6 Mice[2]

Dosing Regimen	Dose (mg/kg/day)	AUC₀–₂₄h (µmol·h/L)
BID	0.5	0.70
BID	2	4.79
BID	20	37.73
QD	0.75	1.75
QD	3	6.76
QD	30	125.01

Table 3: Summary of **Brensocatib** Pharmacokinetics in Humans[1][11]



Population	Dose	Tmax (hours)	Mean Steady- State AUCτ (ng·h/mL)	Mean t½ (hours)
Healthy Adults	10 mg	1.0 - 1.4	1110	24.3
Healthy Adults	25 mg	1.0 - 1.4	3660	26.0
NCFB Patients	10 mg	N/A	1760	38.5
NCFB Patients	25 mg	N/A	4540	39.1

Experimental Protocols

Protocol 1: Assessment of **Brensocatib** Pharmacokinetics in Rodents

- Animal Models: Utilize common research strains such as C57BL/6 and BALB/c mice, and Sprague Dawley (SD) and Wistar rats.[4]
- Dosing: Administer Brensocatib orally via gavage. For dose-response studies, use multiple dosing levels. To compare dosing frequencies, administer the drug either once daily (QD) or twice daily (BID), with the second BID dose given 8 hours after the first.[2][4] For studies comparing QD and BID efficacy, the total daily QD dose should be 1.5 times the total daily BID dose.[2][9]
- Sample Collection: Collect blood samples at various time points post-dosing to characterize the plasma concentration-time profile.
- Bioanalysis: Analyze plasma samples for Brensocatib concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
- Data Analysis: Calculate standard pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).[2][4]

Protocol 2: Measurement of Neutrophil Serine Protease (NSP) Activity in Rodent Whole Blood

 Sample Collection: Collect whole blood samples from rodents at baseline and at various time points after Brensocatib administration.



- Neutrophil Lysis: To measure NSP activity, lyse the neutrophils to release the proteases. An effective method is to use a pellet extraction procedure with a non-ionic detergent like NP40.
- Activity Assay:
 - Use specific fluorogenic substrates for each NSP: one for neutrophil elastase, one for proteinase 3, and one for cathepsin G.
 - To ensure specificity, run parallel assays in the presence of specific inhibitors for each of the three NSPs.[2]
 - The specific activity is calculated as the total activity minus the activity in the presence of the specific inhibitor.[2]
- Quantification:
 - Create standard curves using purified active human neutrophil elastase, proteinase 3, and cathepsin G.[2]
 - Interpolate the NSP concentrations in the samples from the standard curves based on their measured activities.[2]

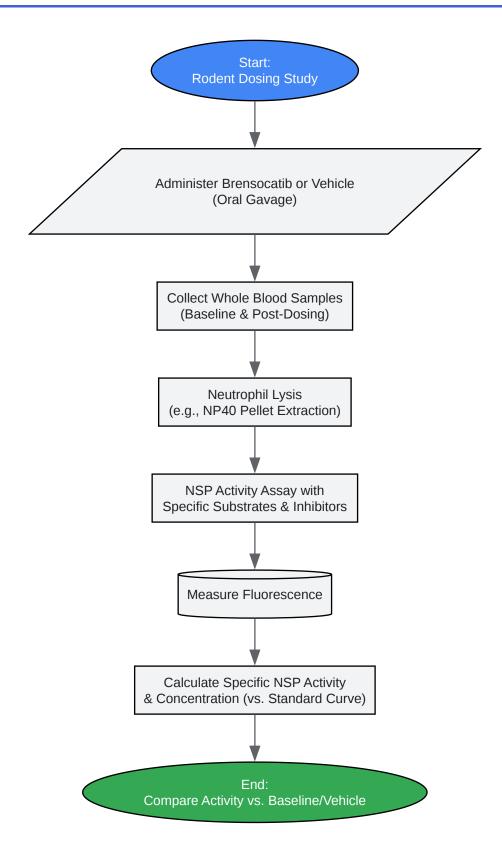
Visualizations



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Caption: Mechanism of action of **Brensocatib** in inhibiting NSP activation.

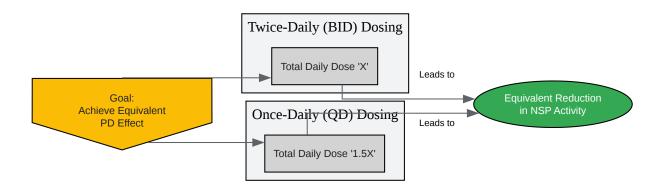




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Caption: Workflow for assessing **Brensocatib**'s pharmacodynamics in rodents.





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Caption: Dosing relationship for equivalent PD effect in rodents.

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